Physicochemical Properties and Synthetic Utility of Tert-butyl 2-cyano-2,2-dimethylacetate: A Technical Guide
Physicochemical Properties and Synthetic Utility of Tert-butyl 2-cyano-2,2-dimethylacetate: A Technical Guide
Executive Summary & Structural Rationale
Tert-butyl 2-cyano-2,2-dimethylacetate (CAS: 75235-66-4) is a highly specialized, sterically hindered activated methylene derivative utilized extensively in advanced organic synthesis and medicinal chemistry[1]. The molecular architecture—featuring a bulky tert-butyl ester paired with a gem-dimethyl substituted alpha-carbon—creates a unique physicochemical profile.
From a mechanistic standpoint, this structural configuration prevents unwanted alpha-enolization during downstream reactions. By locking the molecule into a stable quaternary center, it serves as an ideal, non-epimerizable building block for the development of complex heterocycles, such as aminopyrazolone-based ATPase inhibitors used in oncology[2].
Physicochemical Profiling
Understanding the physical and mass-spectrometric properties of this compound is critical for reaction monitoring and purification. The table below synthesizes the core quantitative data for standard laboratory handling and analytical validation[1],[3].
| Property | Value |
| CAS Number | 75235-66-4 |
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| Physical Form | Liquid |
| Monoisotopic Mass | 169.11028 Da |
| Predicted Collision Cross Section (CCS) [M+H]+ | 140.6 Ų |
| InChI Key | GESJVZLQSJGIES-UHFFFAOYSA-N |
| Shipping & Storage Temperature | Normal / Ambient |
Synthetic Methodology: Gem-Dimethylation Workflow
The synthesis of tert-butyl 2-cyano-2,2-dimethylacetate relies on the exhaustive alkylation of tert-butyl cyanoacetate. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The methodology below outlines the exact stoichiometric and environmental controls required to drive this sterically demanding reaction to completion[2].
Mechanistic Causality & Reagent Selection
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Solvent Choice (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It expertly solvates the potassium cations, leaving the cyanoacetate enolate "naked" and highly nucleophilic, thus accelerating the
substitution. -
Temperature Control: The initial deprotonation and alkylation are highly exothermic. Ice-cooling is mandatory to prevent the volatilization of methyl iodide (bp 42.4 °C) and to suppress unwanted side reactions like ester cleavage.
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Base Selection (K₂CO₃): A mild inorganic base is preferred over strong hydrides (e.g., NaH) to prevent transesterification or premature cleavage of the tert-butyl group under extended reaction times.
Step-by-Step Experimental Protocol
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Initialization: Dissolve 12.5 g (88.6 mmol) of tert-butyl cyanoacetate in 400 mL of anhydrous N,N-dimethylformamide (DMF) in a flame-dried round-bottom flask equipped with a magnetic stirrer.
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Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 42.8 g (310 mmol, ~3.5 eq) of finely powdered potassium carbonate (K₂CO₃). The excess base ensures complete double deprotonation.
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Alkylation: Dropwise, add 19.3 mL (44.0 g, 310 mmol, ~3.5 eq) of iodomethane (methyl iodide) to the chilled suspension. Maintain stirring at 0 °C for 1 hour to manage the initial exotherm[2].
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Stir for an additional 4 hours to drive the second, sterically hindered methylation to completion.
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In-Process Control (IPC) & Self-Validation: Monitor the reaction via GC-MS. The disappearance of the starting material (m/z 141) and the mono-methylated intermediate (m/z 155), coupled with the stabilization of the target mass (m/z 169), validates the completion of the exhaustive alkylation.
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Work-up & Filtration: Filter the heterogeneous mixture through a pad of Celite. Causality: The byproducts (KI and unreacted K₂CO₃) form fine particulates that easily clog standard filter paper; Celite provides a porous matrix for rapid, efficient clarification[2].
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Isolation: Dilute the filtrate with distilled water to crash out the organic product, followed by extraction with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target liquid.
Synthesis workflow for gem-dimethylation of tert-butyl cyanoacetate.
Applications in Drug Development & Advanced Intermediates
The quaternary carbon center of tert-butyl 2-cyano-2,2-dimethylacetate is a critical pharmacophore building block. In oncology drug development, it serves as a direct precursor for aminopyrazolone derivatives[2].
By subjecting the sterically shielded cyano group to catalytic hydrogenation (e.g., using 5% Rh/Al₂O₃ under a hydrogen atmosphere in ethanol/ammonia), the molecule is selectively reduced to a primary amine[4]. This resulting amino ester intermediate is subsequently condensed to form complex pyrazolone scaffolds.
These specific scaffolds have been identified as potent inhibitors of the TIP48/TIP49 complex ATPase activity[2]. The TIP48/TIP49 complex is an essential co-factor in the transcriptional regulation driven by the c-Myc oncogene. By inhibiting this ATPase activity, the downstream oncogenic signaling of c-Myc is suppressed, offering a highly targeted therapeutic approach to treating various malignancies, including lymphoma, breast cancer, and solid tumors[4].
Logical pathway from synthetic intermediate to anti-tumor efficacy via c-Myc suppression.
References
- Title: tert-butyl 2-cyano-2,2-dimethylacetate | 75235-66-4 Source: Sigma-Aldrich URL
- Title: Tert-butyl 2-cyano-2,2-dimethylacetate (C9H15NO2)
- Title: WO2015125786A1 - Aminopyrazolone derivative Source: Google Patents URL
- Title: US20170107207A1 - Aminopyrazolone derivative Source: Google Patents URL
Sources
- 1. tert-butyl 2-cyano-2,2-dimethylacetate | 75235-66-4 [sigmaaldrich.com]
- 2. WO2015125786A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]
- 3. PubChemLite - Tert-butyl 2-cyano-2,2-dimethylacetate (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. US20170107207A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]
